molecular formula C23H25N5O3 B10932682 6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932682
M. Wt: 419.5 g/mol
InChI Key: LWMCQKHZMRNSBD-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique structure combining a methoxyphenyl group, a pyrazole ring, and an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . This method is efficient, yielding 78-92% of the desired product and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of a methoxyphenyl group, a pyrazole ring, and an oxazolo-pyridine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H25N5O3/c1-13-19(15(3)28(5)25-13)12-27(4)23(29)18-11-20(16-7-9-17(30-6)10-8-16)24-22-21(18)14(2)26-31-22/h7-11H,12H2,1-6H3

InChI Key

LWMCQKHZMRNSBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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